molecular formula C32H14 B14893626 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B14893626
M. Wt: 398.5 g/mol
InChI Key: JABADJSQJSAHCS-UHFFFAOYSA-N
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Description

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethynyl groups attached to a benzenoanthracene core, making it a valuable building block for the synthesis of advanced materials.

Preparation Methods

The synthesis of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves several steps. One notable method includes the solid-state explosion of organic single crystals containing primer molecules. This process is realized by the Bergman reaction (cycloaromatization) of three enediyne groups on the compound, which triggers an explosive reaction and quickly changes to a three-dimensional porous material without the presence of solvents or catalysts . This method yields products of high purity, eliminating the need for post-treatment purification.

Chemical Reactions Analysis

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:

Scientific Research Applications

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves the cycloaromatization of its enediyne groups. This reaction is triggered by an abrupt change in lattice energy induced by the release of primer molecules in the crystal lattice. The explosive reaction results in the formation of a three-dimensional porous network, which can be studied using single-crystal X-ray diffraction and differential scanning calorimetry .

Comparison with Similar Compounds

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo explosive cycloaromatization reactions, leading to the formation of high-purity porous materials without the need for solvents or catalysts.

Properties

Molecular Formula

C32H14

Molecular Weight

398.5 g/mol

IUPAC Name

4,5,11,12,17,18-hexaethynylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene

InChI

InChI=1S/C32H14/c1-7-19-13-25-26(14-20(19)8-2)32-29-17-23(11-5)21(9-3)15-27(29)31(25)28-16-22(10-4)24(12-6)18-30(28)32/h1-6,13-18,31-32H

InChI Key

JABADJSQJSAHCS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1C#C)C3C4=C(C2C5=C3C=C(C(=C5)C#C)C#C)C=C(C(=C4)C#C)C#C

Origin of Product

United States

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